![molecular formula C17H16N4O4S B3731672 N-(4-ethoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3731672.png)
N-(4-ethoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide
Overview
Description
N-(4-ethoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide, also known as EBNAT, is a synthetic compound that has been widely studied for its potential applications in scientific research. EBNAT is a benzimidazole derivative that has shown promising results in various research studies due to its unique chemical properties and mechanism of action.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide has been studied for its potential applications in various scientific research fields, including cancer research, microbiology, and parasitology. N-(4-ethoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide has shown promising results as a potent inhibitor of tubulin polymerization, which is a critical step in cancer cell division. N-(4-ethoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide has also been found to be effective against various bacterial and parasitic infections, making it a potential candidate for the development of new antibiotics and antiparasitic drugs.
Mechanism of Action
N-(4-ethoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide exerts its biological effects by binding to the colchicine binding site on tubulin, which prevents the polymerization of microtubules. Microtubules are essential for cell division and are involved in various cellular processes, including cell motility and intracellular transport. By inhibiting microtubule polymerization, N-(4-ethoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide disrupts these cellular processes, leading to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide has been found to have potent antiproliferative effects on cancer cells in vitro and in vivo. N-(4-ethoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide has also been shown to be effective against various bacterial and parasitic infections, including malaria, leishmaniasis, and tuberculosis. In addition, N-(4-ethoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-(4-ethoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide has several advantages for lab experiments, including its high potency and selectivity for tubulin. N-(4-ethoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide has also been found to be stable under physiological conditions, making it suitable for in vivo studies. However, N-(4-ethoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide has some limitations, including its low solubility in water, which can limit its bioavailability and efficacy in vivo. In addition, N-(4-ethoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide has been found to be toxic at high concentrations, which can limit its therapeutic potential.
Future Directions
There are several future directions for the study of N-(4-ethoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide. One potential direction is the development of N-(4-ethoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide analogs with improved solubility and bioavailability. Another direction is the investigation of N-(4-ethoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide's potential as a combination therapy with other chemotherapeutic agents. Furthermore, the study of N-(4-ethoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide's mechanism of action and its effects on cellular processes could provide insights into the development of new cancer treatments and antibiotics. Overall, N-(4-ethoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide has shown promising results in various scientific research fields and has the potential to be developed into a valuable therapeutic agent.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c1-2-25-13-6-3-11(4-7-13)18-16(22)10-26-17-19-14-8-5-12(21(23)24)9-15(14)20-17/h3-9H,2,10H2,1H3,(H,18,22)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSXFQPKUPLTKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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